molecular formula C16H12F2N2O3 B12948741 Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-16-5

Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12948741
CAS No.: 651749-16-5
M. Wt: 318.27 g/mol
InChI Key: BWZKBNQNQFGQCB-UHFFFAOYSA-N
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Description

3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with fluorine atoms.

    Coupling with Benzoic Acid: The final step involves coupling the imidazolidinone derivative with benzoic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be utilized in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluorophenyl)benzoic acid: Lacks the imidazolidinone ring but shares the difluorophenyl and benzoic acid moieties.

    2-(2,4-Difluorophenyl)-1H-imidazole: Contains the difluorophenyl group and an imidazole ring instead of the imidazolidinone ring.

    2-(2,4-Difluorophenyl)acetic acid: Features the difluorophenyl group and a simpler acetic acid moiety.

Uniqueness

3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both the imidazolidinone ring and the benzoic acid moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

651749-16-5

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(2,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-11-4-5-14(13(18)9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)

InChI Key

BWZKBNQNQFGQCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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